molecular formula C7H15NO4 B013688 N-Methyldeoxynojirimycin CAS No. 69567-10-8

N-Methyldeoxynojirimycin

Cat. No. B013688
Key on ui cas rn: 69567-10-8
M. Wt: 177.20 g/mol
InChI Key: AAKDPDFZMNYDLR-XZBKPIIZSA-N
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Patent
US04182767

Procedure details

A mixture of 7 ml of aqueous formalin, 15 ml of formic acid, 1.5 g of 2-hydroxymethyl-3,4,5-trihydroxypiperidine, m.p. 204°-205°, [α]D25 +45° (H2O), is heated under reflux for 20 hours. The reaction mixture is then concentrated to dryness under reduced pressure, the residue is dissolved in water and the insolubles are removed by filtration. The filtrate is passed over ion exchange resin column (Dowex 50 W×4). The column is rinsed with water and the absorved material is eluted with 0.28% aqueous ammonia. The eluate is concentrated to dryness under reduced pressure and the crystalline residue is recrystallized from ethanol to yield 2-hydroxymethyl-3,4,5-trihydroxy-N-methylpiperidine, m.p. 142°-143°, [α]D24 +15.5° (H2O), yield 1.2 g. Treatment with an equimolar amount of p-toluenesulfonic acid gives the corresponding p-toluenesulfonate which, in turn, is recrystallized from methanol. m.p. 198°-199°, [α]D24 +12.2° (methanol).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH:3](O)=O.[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][NH:9]1>O>[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][N:9]1[CH3:3]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
OCC1NCC(C(C1O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
the insolubles are removed by filtration
WASH
Type
WASH
Details
The column is rinsed with water
WASH
Type
WASH
Details
the absorved material is eluted with 0.28% aqueous ammonia
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crystalline residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CC(C(C1O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04182767

Procedure details

A mixture of 7 ml of aqueous formalin, 15 ml of formic acid, 1.5 g of 2-hydroxymethyl-3,4,5-trihydroxypiperidine, m.p. 204°-205°, [α]D25 +45° (H2O), is heated under reflux for 20 hours. The reaction mixture is then concentrated to dryness under reduced pressure, the residue is dissolved in water and the insolubles are removed by filtration. The filtrate is passed over ion exchange resin column (Dowex 50 W×4). The column is rinsed with water and the absorved material is eluted with 0.28% aqueous ammonia. The eluate is concentrated to dryness under reduced pressure and the crystalline residue is recrystallized from ethanol to yield 2-hydroxymethyl-3,4,5-trihydroxy-N-methylpiperidine, m.p. 142°-143°, [α]D24 +15.5° (H2O), yield 1.2 g. Treatment with an equimolar amount of p-toluenesulfonic acid gives the corresponding p-toluenesulfonate which, in turn, is recrystallized from methanol. m.p. 198°-199°, [α]D24 +12.2° (methanol).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH:3](O)=O.[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][NH:9]1>O>[OH:6][CH2:7][CH:8]1[CH:13]([OH:14])[CH:12]([OH:15])[CH:11]([OH:16])[CH2:10][N:9]1[CH3:3]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
OCC1NCC(C(C1O)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
CUSTOM
Type
CUSTOM
Details
the insolubles are removed by filtration
WASH
Type
WASH
Details
The column is rinsed with water
WASH
Type
WASH
Details
the absorved material is eluted with 0.28% aqueous ammonia
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crystalline residue is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OCC1N(CC(C(C1O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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